molecular formula C14H10FNO3S B13570572 2-(4-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-(4-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B13570572
M. Wt: 291.30 g/mol
InChI Key: AEXZCDSGHARLRD-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzoic acid under basic conditions to form the intermediate 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield the final product, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 2-[(4-methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Uniqueness

2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs .

Properties

Molecular Formula

C14H10FNO3S

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H10FNO3S/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)20(16,18)19/h1-8H,9H2

InChI Key

AEXZCDSGHARLRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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